molecular formula C18H18N2O3S2 B2903043 2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide CAS No. 922451-60-3

2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2903043
CAS No.: 922451-60-3
M. Wt: 374.47
InChI Key: SBNUOSQHBDHEIK-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide is a synthetic small molecule designed for research purposes, incorporating a benzothiazole core—a scaffold renowned for its diverse biological activities and significant presence in medicinal chemistry . The 4,7-dimethylbenzo[d]thiazole moiety in this compound is structurally analogous to cores found in potent molecules active against various cancer cell lines, including breast, ovarian, and colon cancers, suggesting its potential as a valuable scaffold in oncological research . Furthermore, the acetamide linker and benzylsulfonyl moiety are functional groups commonly associated with enzyme inhibition, indicating potential applications in developing inhibitors for targets like dihydrofolate reductase (DHFR) or carbonic anhydrase . The benzothiazole nucleus is a privileged structure in drug discovery, known for yielding compounds with anticancer, antimicrobial, and neuroprotective effects, making this acetamide derivative a compound of high interest for hit-to-lead optimization and mechanistic studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzylsulfonyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-12-8-9-13(2)17-16(12)20-18(24-17)19-15(21)11-25(22,23)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNUOSQHBDHEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s fluorescence response to cysteine can be affected by the presence of other analytes

Comparison with Similar Compounds

Antifungal Activity

  • Benzylsulfonyl analog: No direct data provided, but structurally related N-(benzo[d]thiazol-2-yl)acetamides exhibit moderate antifungal activity against C. albicans and A. niger (MIC: 16–64 µg/mL) .
  • Piperazinyl analog : Reduced antifungal potency compared to benzylsulfonyl derivatives due to lower membrane permeability from basic nitrogen .
  • Thiocyanate analog : Higher cytotoxicity (CC50 <10 µM for MT-4 cells) but compromised selectivity .

Antimicrobial and Antiviral Potential

  • Compounds with benzothiazole-thiazolidinone hybrids (e.g., (E)-2-(5-substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)acetamides) show broad-spectrum antibacterial activity (MIC: 8–32 µg/mL) . The benzylsulfonyl group may improve selectivity by reducing off-target interactions.

Physicochemical and ADME Properties

  • Lipophilicity (LogP): The benzylsulfonyl group likely increases LogP compared to morpholinoethyl (e.g., 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride, LogP ~2.5) but reduces it relative to thiophen-ethyl derivatives .
  • Solubility : Sulfonyl groups enhance water solubility compared to thiocyanate or chloro substituents.
  • Metabolic Stability : Piperazinyl analogs are prone to oxidative metabolism, whereas benzylsulfonyl derivatives may exhibit slower clearance due to sulfone resistance to enzymatic degradation .

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The benzylsulfonyl group balances lipophilicity and polarity, optimizing membrane penetration and target binding. This contrasts with thiocyanate derivatives, which prioritize reactivity over selectivity .
  • Future Directions : Computational modeling (e.g., molecular docking) could elucidate interactions with fungal CYP51 or bacterial topoisomerases, guiding further optimization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide, and what analytical techniques validate its purity?

  • Methodological Answer : The synthesis typically involves sulfonylation reactions and cyclization of benzo[d]thiazole derivatives. Key steps include:

  • Formation of the thiazole ring via α-haloketone cyclization .
  • Introduction of the benzylsulfonyl group under controlled pH and temperature .
  • Purification via flash column chromatography (n-hexane/ethyl acetate) or recrystallization .
    • Validation : Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity (e.g., ¹H/¹³C peaks for methyl and sulfonyl groups). Mass Spectrometry (MS) verifies molecular weight (≈366.4 g/mol), and High-Performance Liquid Chromatography (HPLC) ensures >95% purity .

Q. How is the molecular structure of this compound confirmed, and what crystallographic data support its stability?

  • Methodological Answer : X-ray crystallography provides bond-length data (e.g., C-N: 1.33 Å, C-C: 1.48 Å) to confirm stability. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .
  • Data : Crystallographic studies reveal planar thiazole rings and non-covalent interactions (e.g., hydrogen bonding) that enhance stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering low purity during synthesis?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) and improves yields by 15–20% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate ring-forming steps .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability across cancer cell lines) be reconciled?

  • Methodological Answer :

  • Assay standardization : Control for cell-line-specific factors (e.g., P-glycoprotein expression affecting drug uptake) .
  • Purity reassessment : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required for reliable IC₅₀) .
  • Dose-response validation : Use multiple assays (e.g., MTT, apoptosis markers) to confirm activity .

Q. What in silico methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., α-glucosidase) with scoring functions (ΔG < −7 kcal/mol suggests strong affinity) .
  • Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends .

Q. What experimental designs address environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer :

  • Biodegradation assays : OECD 301F protocol evaluates half-life in aqueous systems (pH 7, 25°C) .
  • Trophic transfer studies : Use model organisms (e.g., Daphnia magna) to assess bioaccumulation factors (BCF > 500 indicates high risk) .
  • Abiotic degradation : Monitor hydrolysis/photolysis rates under UV light (λ = 254 nm) .

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